2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one
Description
Properties
CAS No. |
77961-73-0 |
|---|---|
Molecular Formula |
C10H9N5O5S |
Molecular Weight |
311.28 g/mol |
IUPAC Name |
2-[(6-methylsulfonylpyridin-3-yl)amino]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N5O5S/c1-21(19,20)8-3-2-6(4-11-8)13-10-12-5-7(15(17)18)9(16)14-10/h2-5H,1H3,(H2,12,13,14,16) |
InChI Key |
VGPRYNXOBDCOGM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)NC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the nitration of a pyrimidine derivative to introduce the nitro group. This is followed by the sulfonation of a pyridine derivative to introduce the methylsulfonyl group. The final step involves coupling these two intermediates through an amination reaction under controlled conditions, such as using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction temperatures and times, and ensuring high yields and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the amino linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Synthetic Pathways :
- The target compound likely requires multi-step synthesis involving coupling of 6-(methanesulfonyl)pyridin-3-amine to a pre-functionalized 5-nitropyrimidin-4(3H)-one core .
- In contrast, simpler analogs like 3-methyl-5-nitropyrimidin-4(3H)-one are synthesized via ring transformations of nitropyrimidines .
Physicochemical Properties :
- The methanesulfonyl group in the target compound increases aqueous solubility compared to methylthio or benzylsulfanyl analogs .
- Nitro-substituted derivatives (e.g., target compound) exhibit higher thermal stability than nitroso analogs (e.g., compound from ).
The nitro group in the target compound may act as a hydrogen-bond acceptor, enhancing interactions with enzymatic active sites compared to nitroso groups .
Biological Activity
2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H11N5O3S
- Molecular Weight : 293.30 g/mol
The structural features include a pyrimidinone core with a nitro group and a methanesulfonyl substituent on the pyridine ring, which are critical for its biological interactions.
Inhibition of Kinases
Recent studies indicate that compounds similar to 2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one exhibit inhibitory effects on various kinases, particularly those involved in cancer pathways. For instance, in a study involving a series of derivatives, it was shown that modifications to the pyridine ring significantly affected the inhibitory potency against the c-MET kinase, which is often overexpressed in cancer cells .
| Compound | IC50 (μM) | Target Kinase |
|---|---|---|
| 2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one | 8.1 | c-MET |
| Compound A | 0.060 | SMO |
| Compound B | 20.0 | EGFR |
Induction of Apoptosis
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines resistant to traditional therapies. The mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Study 1: Non-Small Cell Lung Cancer (NSCLC)
A specific study evaluated the effects of 2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one in NSCLC models. The results indicated that the compound restored sensitivity to EGFR inhibitors in resistant cell lines when used in combination therapies. This was attributed to its multi-targeting properties, affecting both c-MET and SMO pathways .
Case Study 2: In Vivo Efficacy
In a xenograft model, administration of the compound led to significant tumor reduction compared to controls. The study highlighted that the compound's ability to inhibit multiple kinases contributed to its efficacy in vivo, suggesting potential for further development as an anti-cancer agent .
Research Findings
- Selectivity : The compound demonstrated selectivity for certain kinases over others, indicating a favorable profile for therapeutic applications.
- Synergistic Effects : When combined with other targeted therapies, it showed enhanced efficacy, highlighting its potential in combination treatment strategies.
- Toxicity Profile : Preliminary toxicity assessments indicated manageable side effects at therapeutic doses, making it a candidate for further clinical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
